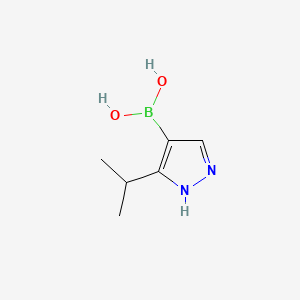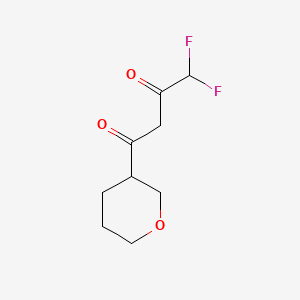
4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione is an organic compound characterized by the presence of two fluorine atoms and a dione group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione typically involves the reaction of a fluorinated precursor with a suitable dione compound. One common method involves the use of fluorinated acetoacetate derivatives, which are reacted with oxan-3-yl compounds under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: This compound has a similar structure but with three fluorine atoms and a naphthyl group.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another similar compound with three fluorine atoms and a phenyl group.
4,4-Difluoro-1-(2-furyl)butane-1,3-dione: This compound has two fluorine atoms and a furyl group.
Uniqueness
4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical properties and potential applications compared to its analogs. The specific arrangement of fluorine atoms and the dione group also contribute to its unique reactivity and interactions.
Propriétés
Formule moléculaire |
C9H12F2O3 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
4,4-difluoro-1-(oxan-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H12F2O3/c10-9(11)8(13)4-7(12)6-2-1-3-14-5-6/h6,9H,1-5H2 |
Clé InChI |
XHRKEEFQQXWMLB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)C(=O)CC(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13465250.png)
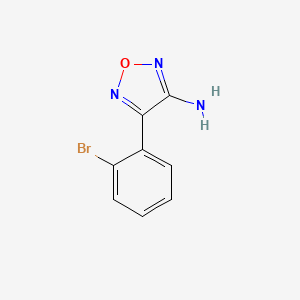
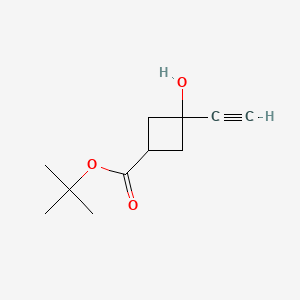

![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)

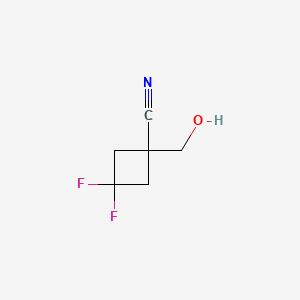
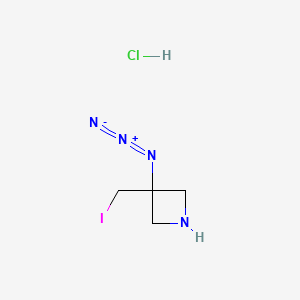
![2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B13465297.png)
![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)

![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)

